Direct Fast Brown M

Vue d'ensemble

Description

Méthodes De Préparation

Direct Fast Brown M is synthesized through a series of diazotization and coupling reactions. The synthetic route typically involves the diazotization of 7-amino-1-hydroxy-3-sulfonato-2-naphthylamine followed by coupling with 4-[(1,1’-biphenyl)-4-yl]azo]-2-hydroxybenzoic acid . The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the azo compounds. Industrial production methods involve large-scale batch processes where the reactants are mixed in reactors, and the product is isolated through filtration and drying .

Analyse Des Réactions Chimiques

Direct Fast Brown M undergoes various chemical reactions, including:

Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various reducing agents like sodium dithionite . The major products formed from these reactions are typically aromatic amines and other substituted aromatic compounds .

Applications De Recherche Scientifique

Textile Industry Applications

Direct Fast Brown M is predominantly employed in the textile industry due to its vibrant color and excellent fastness properties.

- Dyeing Processes : It is used for dyeing cotton, wool, and synthetic fibers. The dye can be applied using various methods such as exhaust dyeing and continuous dyeing processes. Its ability to withstand washing and light exposure makes it suitable for garments that require durability.

- Color Matching : The dye is often used in formulations that require specific shades of brown, allowing manufacturers to achieve desired aesthetic outcomes in their products.

- Cost-Effectiveness : Compared to other dyes, this compound offers a cost-effective solution for manufacturers looking to minimize expenses while maintaining quality.

Scientific Research Applications

Beyond its industrial use, this compound has found applications in scientific research:

- Biological Studies : Researchers utilize this compound in histological staining techniques. It can be employed to stain biological tissues, enhancing contrast and enabling better visualization under a microscope.

- Environmental Monitoring : The dye's stability and solubility make it useful in studies assessing water pollution levels. It can serve as a tracer for understanding the dispersion of contaminants in aquatic environments.

Case Studies

Several case studies illustrate the practical applications of this compound:

| Case Study | Application | Findings |

|---|---|---|

| Textile Dyeing Efficiency | A study was conducted on the efficiency of this compound in cotton dyeing processes. | Results indicated high color yield with minimal fading after multiple washes. |

| Environmental Impact Assessment | Researchers used this compound as a tracer in water bodies to study pollutant dispersion. | The dye's behavior provided insights into the movement of contaminants in river systems. |

| Histological Staining Techniques | Application of this compound in staining liver tissues in rats for cancer research. | Enhanced visualization of cellular structures contributed to understanding liver damage caused by carcinogenic substances. |

Health and Safety Considerations

While this compound has valuable applications, it is essential to consider its safety profile:

- Toxicity Concerns : As with many azo dyes, there are concerns regarding the potential toxicity and carcinogenicity of its metabolites, particularly benzidine derivatives. Studies have indicated that exposure may lead to adverse health effects, necessitating careful handling practices in industrial settings .

- Regulatory Guidelines : Regulatory bodies recommend that workers handling this dye adhere to safety protocols to minimize exposure risks .

Mécanisme D'action

The mechanism of action of direct brown 2 involves its ability to bind to proteins and nucleic acids. The dye has a high affinity for basic amino acids such as lysine and arginine, which are commonly found in proteins. This binding allows for the visualization of these molecules in biological samples. Additionally, the compound’s azo bonds can undergo reduction, leading to the formation of aromatic amines that can interact with various molecular targets .

Comparaison Avec Des Composés Similaires

Direct Fast Brown M is unique among azo dyes due to its specific molecular structure and binding properties. Similar compounds include:

Direct brown 112: A substitute dye for direct brown 2, used in similar applications but with different binding affinities and stability.

Direct red 28: Another azo dye with similar applications but different molecular targets and pathways.

Direct blue 1: Used in textile dyeing with different color properties and binding mechanisms.

Activité Biologique

Direct Fast Brown M (DFBM) is an azo dye commonly used in textile applications. Its chemical structure, C29H19N5Na2O7S, contributes to its biological interactions and potential environmental impacts. This article delves into the biological activity of DFBM, encompassing its cytotoxicity, antimicrobial properties, and implications for wastewater treatment.

- Chemical Formula : C29H19N5Na2O7S

- CAS Number : 17067

- Molecular Weight : 573.55 g/mol

Biological Activity Overview

DFBM exhibits various biological activities, which can be categorized into the following areas:

1. Cytotoxicity

Cytotoxicity refers to the ability of a compound to induce cell death. Studies have demonstrated that DFBM can affect cell viability and membrane integrity in various cell lines. The cytotoxic effects are often measured using assays such as MTT or LDH release assays.

Table 1: Cytotoxicity Assays for DFBM

2. Antimicrobial Activity

DFBM has shown potential antimicrobial properties against various pathogens. Its effectiveness varies with concentration and exposure time.

Table 2: Antimicrobial Efficacy of DFBM

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 100 µg/mL | |

| Staphylococcus aureus | 75 µg/mL | |

| Candida albicans | 50 µg/mL |

3. Environmental Impact and Wastewater Treatment

The removal of DFBM from wastewater is critical due to its toxicological properties. Various methods have been explored for its degradation, including photocatalytic processes and adsorption techniques.

Table 3: Removal Techniques for DFBM in Wastewater

| Method | Efficiency (%) | Contact Time (min) | Reference |

|---|---|---|---|

| Photocatalysis (TiO2) | >90 | 30 | |

| Adsorption (Activated Carbon) | 85 | 60 | |

| Biodegradation (Microbial) | 70 | 120 |

Case Study 1: Photocatalytic Degradation

A study investigated the photocatalytic degradation of DFBM using titanium dioxide (TiO2) under UV light. The results indicated that over 90% of the dye was removed within 30 minutes, highlighting the potential of photocatalysis in treating dye-laden wastewater.

Case Study 2: Adsorption Using Sewage Sludge

Research demonstrated that adsorbents derived from sewage sludge could effectively remove DFBM from aqueous solutions, achieving a maximum adsorption capacity of approximately 134.4 mg/g under optimal conditions. This method presents a sustainable approach to wastewater treatment while utilizing waste materials.

Propriétés

Numéro CAS |

2429-82-5 |

|---|---|

Formule moléculaire |

C29H21N5NaO7S |

Poids moléculaire |

606.6 g/mol |

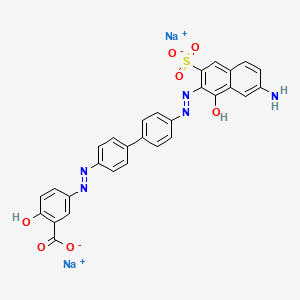

Nom IUPAC |

disodium;5-[[4-[4-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]-2-hydroxybenzoate |

InChI |

InChI=1S/C29H21N5O7S.Na/c30-19-6-1-18-13-26(42(39,40)41)27(28(36)23(18)14-19)34-32-21-9-4-17(5-10-21)16-2-7-20(8-3-16)31-33-22-11-12-25(35)24(15-22)29(37)38;/h1-15,35-36H,30H2,(H,37,38)(H,39,40,41); |

Clé InChI |

RADNDJVNBVVKJO-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)N)S(=O)(=O)[O-])N=NC5=CC(=C(C=C5)O)C(=O)[O-].[Na+].[Na+] |

SMILES canonique |

C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)N)S(=O)(=O)O)N=NC5=CC(=C(C=C5)O)C(=O)O.[Na] |

Apparence |

Solid powder |

Key on ui other cas no. |

2429-82-5 |

Description physique |

Reddish-brown solid or dark brown powder. (NTP, 1992) |

Pictogrammes |

Irritant; Health Hazard; Environmental Hazard |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

1 to 10 mg/mL at 68° F (NTP, 1992) |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

CI Direct Brown 2; Airedale Brown MD; Direct Brown 2; NSC 74701; NSC-74701; NSC74701; Brown M; C.I. Direct Brown 2, disodium salt; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.